Thiazolylalanine

Description

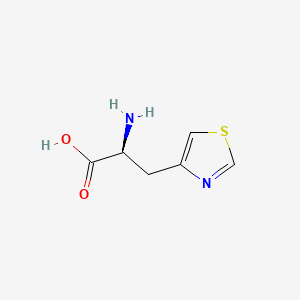

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(1,3-thiazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c7-5(6(9)10)1-4-2-11-3-8-4/h2-3,5H,1,7H2,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBZIGVCQRXJYQD-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(N=CS1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90152461 | |

| Record name | Thiazolylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119433-80-6 | |

| Record name | Thiazolylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119433806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazolylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIAZOLYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VTL1Y3S44B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Thiazolylalanine: A Non-Proteinogenic Amino Acid for Advanced Drug Discovery and Peptide Engineering

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

Non-proteinogenic amino acids (NPAAs) represent a frontier in medicinal chemistry and chemical biology, offering a palette of chemical diversity beyond the canonical twenty amino acids.[1] Among these, L-Thiazolylalanine stands out as a versatile building block, prized for its unique electronic and steric properties. This guide provides a comprehensive technical overview of L-Thiazolylalanine, covering its synthesis, physicochemical characteristics, and strategic applications. We delve into detailed protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS) and explore its role as a histidine bioisostere, a metal chelator, and a scaffold for specialized chemical probes. This document is intended to serve as a foundational resource for scientists leveraging Thiazolylalanine to engineer novel therapeutics and advanced biomaterials.

Introduction: The Strategic Value of the Thiazole Moiety in an Amino Acid Scaffold

The incorporation of heterocyclic systems into amino acid frameworks is a proven strategy for modulating the pharmacological profile of peptides and small molecule drugs.[2] The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a particularly privileged motif in medicinal chemistry, appearing in numerous FDA-approved drugs.[3][4] When appended to an alanine backbone, it creates this compound, an NPAA with distinct properties that make it a powerful tool for drug design.

Primarily, 4-thiazolylalanine serves as a non-basic bioisostere of histidine.[5] The imidazole side chain of histidine has a pKa of approximately 6.0, allowing it to function as both a proton donor and acceptor at physiological pH, a role that is critical in the active sites of many enzymes.[6][7] In contrast, the thiazole ring is significantly less basic (predicted pKa of the ring nitrogen is much lower), meaning it is unprotonated and electronically neutral under physiological conditions. This substitution allows researchers to dissect the role of histidine's proton-shuttling ability in enzyme catalysis or receptor binding, without drastically altering the side chain's size and shape.[8]

Beyond its use as a histidine mimic, the thiazole ring's heteroatoms (N and S) can participate in unique non-covalent interactions, including hydrogen bonding and metal coordination, opening applications in enzyme inhibition and the design of metal-chelating agents.[9]

Physicochemical Properties and Characterization

A thorough understanding of a molecule's physical and chemical properties is paramount for its effective application. L-4-Thiazolylalanine is typically a white to pale yellow solid powder with limited solubility in water.[5][10]

Core Physicochemical Data

The key properties of L-4-Thiazolylalanine are summarized in the table below. These values are critical for experimental design, including reaction setup, purification, and formulation.

| Property | Value | Source(s) |

| IUPAC Name | (S)-2-amino-3-(thiazol-4-yl)propanoic acid | [11] |

| CAS Number | 119433-80-6 | [10][11] |

| Molecular Formula | C₆H₈N₂O₂S | [10][11] |

| Molecular Weight | 172.21 g/mol | [11] |

| Appearance | White to pale yellow solid powder | [5][10] |

| Solubility | Slightly soluble in water; Soluble in DMSO | [10][12] |

| Predicted pKa | 8.24 ± 0.16 (for the α-amino group) | [10] |

Note: The pKa value is a prediction and should be used as an estimate. The basicity of the thiazole nitrogen is significantly lower than that of histidine's imidazole.

Representative Spectroscopic Data

Characterization of this compound and its derivatives relies on standard spectroscopic techniques. While a definitive spectrum for the free amino acid is not readily published, data from various N-protected derivatives provide a clear picture of the expected signals.[5][13][14]

-

¹H NMR:

-

Thiazole Protons: Two distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The proton at the C2 position is often a singlet appearing further downfield, while the C5 proton appears as a singlet slightly upfield.

-

α-Proton (α-CH): A multiplet (often a triplet or dd) between δ 4.0-4.8 ppm.

-

β-Protons (β-CH₂): Two diastereotopic protons appearing as multiplets between δ 3.0-3.5 ppm.

-

-

¹³C NMR:

-

Thiazole Carbons: Signals typically appear in the range of δ 110-155 ppm.

-

Carbonyl Carbon (C=O): A signal downfield, typically > δ 170 ppm.

-

α-Carbon: A signal around δ 50-55 ppm.

-

β-Carbon: A signal around δ 30-35 ppm.

-

-

Infrared (IR) Spectroscopy:

-

Characteristic stretches for the amine (N-H, ~3000-3300 cm⁻¹), carboxylic acid (O-H, broad, ~2500-3300 cm⁻¹; C=O, ~1700-1725 cm⁻¹), and C=N/C=C bonds of the thiazole ring (~1500-1600 cm⁻¹).

-

Synthesis of this compound and its Derivatives

The practical utility of this compound hinges on its efficient and stereochemically pure synthesis. Both chemical and chemoenzymatic routes have been developed. A common and effective strategy for preparing the widely used N-Boc protected L-4-thiazolylalanine starts from N-Boc-L-aspartic acid.

Chemical Synthesis Workflow: N-Boc-L-4-Thiazolylalanine

The following multi-step synthesis provides a reliable pathway to obtain the Boc-protected form of L-4-thiazolylalanine, ready for use in peptide synthesis or other applications. The key transformation involves the construction of the thiazole ring from an aspartic acid precursor.

Detailed Experimental Protocol: Hantzsch Thiazole Synthesis Step

This protocol details a critical step in the synthesis: the formation of the thiazole ring from an aldehyde precursor.

-

Reactant Preparation: Dissolve the aldehyde precursor (1 equivalent), derived from the reduction of the Weinreb amide, in a suitable solvent such as methanol or ethanol.

-

Thiazole Formation: Add cysteamine hydrochloride (1.1 equivalents) to the solution. The reaction proceeds via the formation of an intermediate thiazolidine.

-

Oxidation: Add an oxidizing agent, such as manganese dioxide (MnO₂) (2-3 equivalents), portion-wise to the reaction mixture. This oxidizes the thiazolidine to the aromatic thiazole ring.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese salts. Concentrate the filtrate under reduced pressure. The crude product is then purified using flash column chromatography on silica gel to yield the protected this compound derivative.

Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)

A primary application of this compound is its site-specific incorporation into peptide sequences to modulate their structure and function. This is achieved using standard Fmoc or Boc-based Solid-Phase Peptide Synthesis (SPPS) protocols.

Protocol: Fmoc-SPPS Incorporation of Fmoc-L-4-Thiazolylalanine

This protocol outlines the manual incorporation of an Fmoc-protected this compound residue onto a resin-bound peptide with a free N-terminal amine.

-

Resin Preparation: Swell the peptide-resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat this step once more to ensure complete removal of the Fmoc protecting group from the N-terminus.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A positive Kaiser test should confirm the presence of a free primary amine.

-

Activation and Coupling:

-

In a separate vial, dissolve Fmoc-L-4-thiazolylalanine-OH (3-5 equivalents relative to resin loading) and a coupling agent such as HATU (3-5 equivalents) in DMF.

-

Add an activation base, typically diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution.

-

Immediately add this activated amino acid "cocktail" to the deprotected peptide-resin.

-

-

Coupling Reaction: Agitate the mixture at room temperature for 1-2 hours. Monitor the coupling reaction's completion with a negative Kaiser test (indicating consumption of the free amine).

-

Final Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times). The resin is now ready for the next deprotection and coupling cycle.

-

Cleavage and Deprotection: After the full peptide sequence is assembled, the peptide is cleaved from the resin and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) with scavengers (e.g., TFA/TIS/H₂O 95:2.5:2.5).[14]

Key Applications and Mechanistic Insights

Histidine Bioisostere for Mechanistic Studies

The structural similarity but electronic disparity between this compound and histidine makes it an ideal tool for probing enzyme mechanisms. In many enzymes, a histidine residue in the active site acts as a general acid or base to facilitate catalysis.

By replacing a key histidine with this compound via site-directed mutagenesis or total chemical synthesis, the catalytic activity is often significantly reduced or abolished. This loss of function provides strong evidence for the direct catalytic role of the histidine's proton-donating/accepting capability. Because this compound maintains a similar size and shape, it serves as an excellent negative control, ensuring that the observed effect is due to the change in basicity and not merely steric hindrance or disruption of the active site's architecture.

Metal Chelation in Peptidomimetics

The nitrogen and sulfur atoms of the thiazole ring, along with the nearby backbone amide nitrogen and carbonyl oxygen, can act as ligands to coordinate with metal ions such as zinc, copper, and nickel.[14][15] This property is being exploited to design peptides and small molecules with metal-binding capabilities for various applications:

-

Enzyme Inhibition: Designing inhibitors that chelate a catalytic metal ion (e.g., Zn²⁺ in matrix metalloproteinases) in an enzyme's active site, leading to potent and specific inhibition.

-

Imaging Agents: Chelating radioactive metals for use in diagnostic imaging.

-

Therapeutic Agents: Developing compounds for chelation therapy to treat metal overload disorders.[16]

The geometry and stability of the metal complex can be finely tuned by the placement of the this compound residue within the peptide sequence and the presence of other coordinating residues.

Scaffold for Fluorescent Probes

While the this compound side chain itself is not intrinsically fluorescent, the thiazole ring is a common component of larger, conjugated systems that exhibit strong fluorescence. For instance, the well-known dye Thiazole Orange becomes highly fluorescent upon intercalation with DNA.[12][17]

Researchers have synthesized novel fluorescent amino acids by creating more extensive conjugated systems that include a thiazole ring, such as thiazoloindoles derived from tryptophan.[3] These fluorescent amino acids can be incorporated into peptides to serve as site-specific probes for studying:

-

Protein folding and dynamics

-

Peptide-protein interactions

-

Cellular localization and trafficking

This approach offers a powerful alternative to labeling peptides with large, extrinsic fluorophores, which can sometimes perturb the peptide's native structure and function.[18]

Conclusion and Future Outlook

This compound is a powerful and versatile non-proteinogenic amino acid that provides chemists and biologists with a unique tool to modulate peptide and protein function. Its ability to act as a non-basic, structural mimic of histidine is invaluable for elucidating enzymatic mechanisms. Furthermore, its capacity for metal chelation and its use as a scaffold in the design of fluorescent probes highlight its expanding role in drug discovery, diagnostics, and chemical biology. As synthetic methodologies become more robust and our understanding of peptide structure-activity relationships deepens, the strategic incorporation of this compound is poised to become an increasingly important strategy in the development of next-generation therapeutics and advanced functional biomaterials.

References

- 1. chempep.com [chempep.com]

- 2. L-4-thiazolylalanine (Protinol), a novel non-proteinogenic amino acid, demonstrates epidermal and dermal efficacy with clinically observable benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ajpamc.com [ajpamc.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histidine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. The multiple roles of histidine in protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Page loading... [guidechem.com]

- 11. This compound | C6H8N2O2S | CID 2761495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. frontiersin.org [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Current Biomedical Use of Copper Chelation Therapy [mdpi.com]

A Comprehensive Technical Guide to Thiazolylalanine for Advanced Research and Development

Abstract: This technical guide provides an in-depth exploration of Thiazolylalanine, a non-proteinogenic amino acid of significant interest to the pharmaceutical and life sciences sectors. We will dissect its core physicochemical properties, with a particular focus on its various stereoisomeric forms and their corresponding Chemical Abstracts Service (CAS) numbers and molecular weights. This document moves beyond simple data recitation to explain the scientific rationale behind its synthesis, analytical validation, and application. By contextualizing this compound within the broader framework of medicinal chemistry—specifically as a derivative of the thiazole "privileged scaffold"—this guide aims to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this versatile molecule in their work.

Core Physicochemical Properties and Identifiers

This compound is not a single entity but exists as different stereoisomers. The distinction between the L-form, D-form, and the racemic (DL) mixture is critical for applications in stereospecific biological systems, such as peptide synthesis and chiral drug design. The L-isomer, (S)-2-amino-3-(thiazol-4-yl)propanoic acid, is the most frequently referenced form in literature and commercial availability.[1][2]

Key identification parameters are summarized below. It is imperative for researchers to specify the exact stereoisomer and its corresponding CAS number in all experimental records and procurement orders to ensure reproducibility and accuracy.

| Identifier | L-Thiazolylalanine | D-Thiazolylalanine | DL-Thiazolylalanine |

| Primary CAS Number | 119433-80-6[1][2][3][4][5][6] | 131896-42-9[3][7][8] | 14717-97-6[3][8][9][10] |

| Alternate CAS Number | 136010-41-8[3][8] | N/A | N/A |

| IUPAC Name | (2S)-2-amino-3-(1,3-thiazol-4-yl)propanoic acid[1][2] | (2R)-2-amino-3-(1,3-thiazol-4-yl)propanoic acid | (2RS)-2-amino-3-(1,3-thiazol-4-yl)propanoic acid |

All isomers share the same fundamental molecular composition. The precise mass is a critical parameter for high-resolution mass spectrometry (HRMS) analysis, which is a cornerstone of modern compound identification.

Table 2: General Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₈N₂O₂S | [1][2][3][4][5] |

| Molecular Weight | ~172.21 g/mol | [1][4] |

| Exact Mass | 172.0306 Da | [1][2] |

| Appearance | White to pale yellow solid powder | [3][4] |

| Solubility | Slightly soluble in water; Soluble in DMSO | [2][3][11] |

| Storage Conditions | Dry, dark, and at 0-4°C (short term) or -20°C (long term) |[2] |

The Thiazole Moiety: A Privileged Scaffold in Medicinal Chemistry

To appreciate the utility of this compound, one must first understand the significance of its core heterocyclic component: the thiazole ring. In medicinal chemistry, certain molecular frameworks, known as "privileged scaffolds," are repeatedly found in a wide range of biologically active compounds.[12][13] The thiazole ring is a quintessential example of such a scaffold, present in numerous approved drugs spanning antibiotics, anti-inflammatories, and anti-cancer agents.[14][15]

The value of the thiazole ring stems from its unique electronic properties and its ability to engage in various non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with biological targets like enzymes and receptors.[15] By incorporating this pre-validated scaffold, this compound provides a strategic starting point for drug discovery, allowing chemists to build molecular diversity around a proven core.

Caption: this compound as a versatile building block for drug discovery.

Synthesis and Chiral Resolution: A Technical Overview

The synthesis of this compound is a non-trivial process that requires careful control, particularly to establish the desired stereochemistry. While multiple routes exist, a common conceptual approach involves the construction of the thiazole ring followed by introduction of the amino acid side chain, or the modification of a pre-existing amino acid. The Hantzsch thiazole synthesis is a classic and robust method for forming the thiazole ring itself.[16] A generalized workflow for producing a racemic mixture, which would then require chiral resolution, is outlined below.

Experimental Protocol: Conceptual Synthesis of DL-Thiazolylalanine

This protocol is a representative workflow and should be adapted and optimized based on specific laboratory conditions and safety assessments.

-

Reactant Preparation: A suitable α-haloketone or aldehyde precursor is reacted with a thioamide. For this compound, this involves starting materials that can ultimately yield the alanine side chain.

-

Cyclocondensation (Hantzsch Reaction): The α-halocarbonyl compound and the thioamide are heated in a suitable solvent (e.g., ethanol, DMF). This reaction forms the thiazole ring through a cyclocondensation mechanism.

-

Side Chain Elaboration: The resulting thiazole derivative is then chemically modified to introduce the aminopropanoic acid side chain. This can involve multiple steps, such as alkylation followed by amination and hydrolysis.

-

Purification: The crude product (DL-Thiazolylalanine) is purified using standard techniques such as recrystallization or column chromatography to yield the racemic mixture.

-

Chiral Resolution (Self-Validation Step): To obtain the pure L- or D-enantiomer, the racemic mixture must be resolved. This is a critical step for ensuring biological specificity.

-

Enzymatic Resolution: A highly specific and common industrial method. Lipases or acylases can be used to selectively catalyze a reaction on one enantiomer (e.g., hydrolyze an N-acetylated derivative), allowing for the separation of the modified and unmodified forms.[17]

-

Chiral Chromatography: The racemic mixture is passed through a chiral stationary phase (CSP) in an HPLC system, which physically separates the two enantiomers based on their differential interaction with the chiral phase.

-

Caption: Generalized workflow for the synthesis and resolution of this compound.

Analytical Characterization and Quality Control

Confirming the identity, purity, and stereochemistry of this compound is paramount. A multi-modal analytical approach is required for comprehensive quality control.

Experimental Protocol: Structural Elucidation Workflow

-

Mass Spectrometry (MS):

-

Objective: Confirm molecular weight and elemental composition.

-

Methodology: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water with 0.1% formic acid). Analyze using Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry in positive ion mode.

-

Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 173.038. The high-resolution mass should be within 5 ppm of the theoretical exact mass (172.0306 Da) for the neutral molecule, confirming the C₆H₈N₂O₂S formula.

-

-

Infrared (IR) Spectroscopy:

-

Objective: Identify key functional groups.

-

Methodology: Analyze the solid sample using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Expected Result: Characteristic absorption bands for O-H stretch (broad, ~3000-3300 cm⁻¹ from the carboxylic acid), N-H stretch (~3100-3300 cm⁻¹ from the amine), C=O stretch (~1580-1650 cm⁻¹ from the carboxylate), and C=N/C=C stretches (~1500-1600 cm⁻¹) from the thiazole ring.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: Provide a detailed map of the molecular structure.

-

Methodology: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Expected Result:

-

¹H NMR: Distinct signals for the two protons on the thiazole ring, the α-proton (CH), and the two β-protons (CH₂). The chemical shifts and coupling patterns will confirm the connectivity.

-

¹³C NMR: Six distinct signals corresponding to the six carbon atoms in the molecule, including the carbonyl carbon, the α- and β-carbons, and the three carbons of the thiazole ring.

-

-

-

Chiral Purity Analysis:

-

Objective: Determine the enantiomeric excess (% ee).

-

Methodology: Use High-Performance Liquid Chromatography (HPLC) with a chiral column. Develop a mobile phase that provides baseline separation of the L- and D-enantiomers.

-

Expected Result: For a chirally pure sample, a single peak should be observed at the retention time corresponding to the desired enantiomer. The area of any peak corresponding to the undesired enantiomer is used to calculate the % ee.

-

Caption: A comprehensive analytical workflow for the validation of this compound.

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable tool in several advanced scientific fields.

-

Pharmaceutical Development: As a non-natural amino acid, it is used as a key building block in the synthesis of peptidomimetics and novel small-molecule drugs.[4] Its incorporation can enhance metabolic stability, improve binding affinity, and introduce novel pharmacological properties compared to natural amino acid counterparts. It is actively explored for developing agents against metabolic disorders and cancer.[4]

-

Biochemical Research: this compound serves as a probe for studying protein-protein interactions and enzyme mechanisms.[4] By replacing a natural amino acid like Phenylalanine or Histidine, researchers can investigate the role of aromaticity and hydrogen bonding in biological recognition events.

-

Agricultural Chemistry: The thiazole motif is also present in many bioactive agrochemicals. Research is ongoing to explore this compound derivatives as potential plant growth regulators or as precursors for novel pesticides and herbicides.[4]

-

Cosmetic Formulations: Its antioxidant properties are being investigated for use in advanced skincare products to protect against oxidative stress.[4]

Conclusion

This compound is far more than a simple chemical; it is a strategic tool for innovation in the molecular sciences. Its well-defined physicochemical properties, combined with the proven biological relevance of its thiazole core, make it a high-value building block for creating novel molecules with tailored functions. A rigorous understanding of its stereochemistry, synthesis, and analytical validation—as detailed in this guide—is essential for any researcher aiming to harness its full potential in drug discovery, biochemistry, and beyond.

References

- 1. This compound | C6H8N2O2S | CID 2761495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Page loading... [guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. rdchemicals.com [rdchemicals.com]

- 6. L-4-THIAZOLYLALANINE | 119433-80-6 [chemicalbook.com]

- 7. D-4-THIAZOLYLALANINE CAS#: 131896-42-9 [m.chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. chembk.com [chembk.com]

- 10. DL-4-Thiazolylalanine | 14717-97-6 [amp.chemicalbook.com]

- 11. This compound, 119433-80-6 [thegoodscentscompany.com]

- 12. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jms.ump.edu.pl]

- 13. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jms.ump.edu.pl]

- 14. nbinno.com [nbinno.com]

- 15. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 16. Thiazole synthesis [organic-chemistry.org]

- 17. WO2010143409A1 - Processes for production of optically active this compound derivative and salt thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility and Stability of Thiazolylalanine

Introduction

Thiazolylalanine, specifically 3-(4-Thiazolyl)-L-alanine, is a non-proteinogenic amino acid that has emerged as a significant building block in medicinal chemistry and a functional ingredient in advanced skincare.[1] Its structure, which incorporates an alanine backbone with a thiazole ring, imparts unique biochemical properties that are leveraged in the development of novel therapeutics, including enzyme inhibitors and anti-cancer agents.[1][2] For researchers and formulation scientists, a comprehensive understanding of its physicochemical properties—primarily solubility and stability—is a critical prerequisite for advancing from discovery to application.

This guide provides a deep technical analysis of the factors governing the solubility and stability of this compound. It is structured to deliver not just protocols, but the scientific rationale behind them, enabling professionals to design robust experimental plans, interpret data accurately, and accelerate the development of products containing this versatile molecule.

Physicochemical Properties of L-Thiazolylalanine

A foundational understanding of the molecule's intrinsic properties is essential for predicting its behavior in various environments.

| Property | Value / Description | Source(s) |

| CAS Number | 119433-80-6 | [3][4] |

| Molecular Formula | C₆H₈N₂O₂S | [2][4] |

| Molecular Weight | ~172.21 g/mol | [4] |

| Appearance | White to off-white or pale yellow crystalline solid/powder. | [1][2] |

| Water Solubility | Described as "slightly soluble".[2][3][5] This is highly pH-dependent. | [2][3][5] |

| Predicted pKa | ~8.24 (amine group) | [2] |

| Storage | Recommended storage at -15°C to -20°C.[2][5] Incompatible with strong oxidizing agents.[2] | [2][5] |

Part 1: Comprehensive Solubility Profiling

Solubility is a gatekeeper property in drug development, influencing everything from bioavailability to the feasibility of formulation. For an amino acid derivative like this compound, solubility is not a single value but a profile, heavily influenced by the pH of the medium.

The Causality Behind pH-Dependent Solubility

This compound is an amphoteric molecule, containing both a basic amino group and an acidic carboxylic acid group. This allows it to exist in different ionic states depending on the pH of the solution: cationic at low pH, zwitterionic near its isoelectric point (pI), and anionic at high pH.

The zwitterionic form, where the molecule has both a positive and a negative charge but is overall neutral, typically exhibits the lowest aqueous solubility due to strong intermolecular electrostatic interactions in the crystal lattice. As the pH moves away from the pI, the molecule becomes predominantly charged (either cationic or anionic), which enhances its interaction with polar water molecules and generally increases solubility.[6]

Caption: Ionization states of this compound at different pH values.

Experimental Protocol: Determining Thermodynamic (Equilibrium) Solubility

The "gold standard" for solubility determination is the shake-flask method, which measures the concentration of a saturated solution in equilibrium with the solid drug.[7] This protocol ensures a true thermodynamic value, crucial for pre-formulation and regulatory filings.

Objective: To determine the equilibrium solubility of this compound across a physiologically and pharmaceutically relevant pH range.

Materials:

-

L-Thiazolylalanine powder (purity ≥ 95%)[1]

-

Series of aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0)

-

Co-solvents (e.g., Ethanol, DMSO, Methanol) if required

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

Validated quantitative analytical method (e.g., HPLC-UV)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound powder to a series of vials. The presence of undissolved solid at the end of the experiment is critical to ensure equilibrium has been reached.

-

Solvent Addition: Add a precise volume of each pH buffer to the respective vials.

-

Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker (e.g., 25°C or 37°C). Agitate for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully separate the saturated supernatant from the solid material. This is a critical step to avoid erroneous results.

-

Causality: Centrifugation is often preferred over filtration to avoid potential drug adsorption onto the filter membrane. If filtration is used, the filter material must be validated for low binding.

-

-

Quantification: Dilute the clear supernatant with an appropriate mobile phase and quantify the concentration of dissolved this compound using a validated HPLC-UV method.

-

Data Reporting: Express solubility in mg/mL or µg/mL for each pH value.

Quantitative Analysis: Developing a Stability-Indicating HPLC Method

A robust analytical method is the cornerstone of accurate solubility and stability testing. A High-Performance Liquid Chromatography (HPLC) method with UV detection is standard for this purpose.

| Parameter | Recommended Starting Conditions | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like amino acid derivatives. |

| Mobile Phase | Gradient of Acetonitrile and a buffered aqueous phase (e.g., 0.1% Phosphoric Acid or Ammonium Acetate) | A gradient is essential for stability studies to ensure separation of the parent peak from potential polar and non-polar degradants.[8][9] |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection | UV, at a wavelength of maximum absorbance (λmax), likely around 230-280 nm due to the thiazole ring. | Provides the best sensitivity for quantification. A photodiode array (PDA) detector is recommended to assess peak purity. |

| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |

Method Validation: The HPLC method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[10]

Part 2: Stability Profiling and Forced Degradation

Understanding the chemical stability of this compound is critical for determining its shelf-life, identifying appropriate storage conditions, and ensuring the safety and efficacy of the final product. Forced degradation studies are the primary tool for this investigation.[8][11]

The Core Directive of Forced Degradation: The goal is not to completely destroy the molecule, but to induce a target degradation of 5-20%.[12] This level of degradation is sufficient to generate and detect primary degradation products, which are essential for developing and validating a stability-indicating analytical method.[13]

Caption: Workflow for a comprehensive forced degradation study.

Protocol: Forced Degradation Study of this compound

Objective: To identify the potential degradation pathways of this compound and develop a stability-indicating analytical method.

Methodology:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent system.[14] For each condition, run a parallel blank (solvent only) and a control (sample at room temperature, protected from light).

-

Stress Conditions:

-

Acid Hydrolysis: Add 0.1 M HCl. Heat at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). After stressing, neutralize the sample with an equivalent amount of 0.1 M NaOH before analysis.

-

Base Hydrolysis: Add 0.1 M NaOH. Heat at 60°C for a defined period. Neutralize with 0.1 M HCl before analysis.

-

Causality: The thiazole ring can be susceptible to cleavage under harsh pH and thermal conditions. The ester-like nature of the peptide bond in the alanine backbone can also be a target for hydrolysis.

-

-

Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂). Store at room temperature for a defined period.

-

Causality: The sulfur atom in the thiazole ring is a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones.

-

-

Thermal Degradation: Store the solid powder and the solution at an elevated temperature (e.g., 60-80°C) for a defined period.

-

Photostability: Expose the solid powder and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Analysis:

-

Analyze all stressed samples, controls, and blanks using the developed HPLC-PDA method.

-

The use of a PDA detector is crucial to assess peak purity and ensure that the parent this compound peak is spectrally pure and free from co-eluting degradants.

-

Mass Spectrometry (LC-MS) can be coupled to the HPLC to identify the mass of degradation products, providing critical clues to their structure.

-

Interpreting Stability Data

The primary output of the stability study is a set of chromatograms that demonstrate the separation of the parent drug from its degradation products. This confirms the method is "stability-indicating." The data allows for the establishment of the molecule's intrinsic stability profile, highlighting the conditions under which it is most labile. This knowledge is paramount for guiding formulation development (e.g., selecting pH and excipients) and defining appropriate packaging and storage conditions.

Conclusion

A thorough and methodologically sound investigation into the solubility and stability of this compound is not merely a data-gathering exercise; it is a fundamental pillar of successful product development. By understanding the causal relationships between pH and solubility, and by systematically probing the molecule's resilience to chemical and physical stress, researchers can mitigate risks, avoid costly late-stage failures, and build a robust data package for regulatory submission. The protocols and scientific reasoning outlined in this guide provide a comprehensive framework for drug development professionals to confidently characterize and formulate with this compound, unlocking its full therapeutic and commercial potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. 3-(4-Thiazolyl)-L-alanine, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. This compound | C6H8N2O2S | CID 2761495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 7. benchchem.com [benchchem.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. ajpsonline.com [ajpsonline.com]

- 12. biopharminternational.com [biopharminternational.com]

- 13. library.dphen1.com [library.dphen1.com]

- 14. Solubility: An overview - Int J Pharm Chem Anal [ijpca.org]

A Technical Guide to the Natural Sources of Thiazole-Containing Peptides: Biosynthesis, Isolation, and Characterization

Abstract

Thiazole-containing peptides represent a structurally diverse and pharmacologically significant class of natural products. The thiazole heterocycle, often derived from a post-translational modification of cysteine residues or incorporated via non-ribosomal synthesis, imparts conformational rigidity and unique chemical properties that are crucial for their biological activity. These compounds, isolated from a wide array of organisms, particularly marine invertebrates and microorganisms, exhibit potent anticancer, antibiotic, and immunosuppressive properties.[1][2][3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the major biosynthetic pathways leading to thiazole formation in peptides, a survey of their natural sources and biological activities, and a detailed methodological framework for their isolation, purification, and structural elucidation. The protocols and workflows described herein are grounded in established principles, offering a practical resource for the discovery and development of novel thiazole-based therapeutics.

Introduction: The Significance of the Thiazole Moiety in Bioactive Peptides

The five-membered thiazole ring is a privileged scaffold in medicinal chemistry and a recurring motif in a multitude of bioactive natural products.[4][5] When incorporated into a peptide backbone, a thiazole can be viewed as a cyclized and dehydrated derivative of a cysteine residue.[6][7] This structural modification has profound consequences for the parent molecule:

-

Conformational Rigidity: The planar, aromatic nature of the thiazole ring restricts the rotational freedom of the peptide backbone, locking it into a more defined conformation. This pre-organization can lead to higher binding affinities for biological targets.[1][2]

-

Metabolic Stability: The thiazole ring is more resistant to enzymatic degradation by proteases compared to a standard peptide bond, which can enhance the in vivo half-life of the peptide.

-

Enhanced Permeability: The incorporation of heterocyclic motifs like thiazole can improve the passive membrane permeability of macrocyclic peptides, a critical factor for oral bioavailability and cell entry.[8][9]

-

Protein-Protein Interaction: The unique electronic properties of the thiazole, including a hydrogen bond-accepting nitrogen and an aromatic π-system, can facilitate critical interactions with protein targets.[7]

These attributes make thiazole-containing peptides a focal point in natural product discovery, with many serving as leads for drug development.[5] Their natural sources are diverse, ranging from bacteria and fungi to marine organisms like cyanobacteria, sponges, and tunicates.[1][2] This guide will delve into the two primary biosynthetic routes that nature employs to construct these valuable molecules.

Biosynthetic Pathways of Thiazole Formation

Nature has evolved two distinct and elegant strategies for incorporating thiazole rings into peptides: the post-translational modification of ribosomally synthesized peptides and the modular assembly-line logic of non-ribosomal peptide synthetases.

Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs)

RiPPs are a major class of natural products where a genetically encoded precursor peptide undergoes extensive enzymatic modification to yield the final bioactive molecule.[10][11] Thiazole-containing RiPPs, often categorized as Thiazole/Oxazole-Modified Microcins (TOMMs), follow a conserved biosynthetic framework.[12][13][14]

The biosynthesis begins with the ribosomal synthesis of a precursor peptide, which consists of an N-terminal "leader" sequence and a C-terminal "core" peptide.[15] The leader sequence acts as a recognition element, guiding the biosynthetic enzymes to modify specific residues—cysteine, serine, and threonine—within the core peptide.[11][15]

The formation of the thiazole ring from a cysteine residue proceeds in two key enzymatic steps:

-

Cyclodehydration: A cyclodehydratase enzyme (often containing a YcaO domain) catalyzes the intramolecular attack of the amide nitrogen onto the thioester carbonyl, followed by dehydration to form a five-membered thiazoline ring.[12][14]

-

Dehydrogenation (Oxidation): A flavin mononucleotide (FMN)-dependent dehydrogenase subsequently oxidizes the thiazoline ring to the aromatic thiazole.[14]

This entire process is genetically encoded within a biosynthetic gene cluster (BGC), which contains the gene for the precursor peptide and all the necessary modifying enzymes.

References

- 1. Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 7. researchgate.net [researchgate.net]

- 8. Biocompatible synthesis of macrocyclic thiazole peptides from chiral α-amino nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Ribosomally synthesized and post-translationally modified peptide natural products: overview and recommendations for a universal nomenclature - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ribosomally synthesized and post-translationally modified peptides - Wikipedia [en.wikipedia.org]

- 12. The genomic landscape of ribosomal peptides containing thiazole and oxazole heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The genomic landscape of ribosomal peptides containing thiazole and oxazole heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thiazole/oxazole-modified microcins: complex natural products from ribosomal templates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Thiazolylalanine Derivatives with Antimicrobial Activity: A Technical Guide for Drug Development Professionals

Foreword: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates a paradigm shift in our approach to antibiotic discovery. The relentless evolution of pathogens has rendered many conventional therapies obsolete, creating an urgent need for novel chemical entities with unique mechanisms of action. Among the heterocyclic compounds that have garnered significant attention, the thiazole nucleus stands out as a privileged scaffold in medicinal chemistry. Its presence in numerous natural and synthetic bioactive molecules underscores its versatility. This guide delves into a specific, promising subclass: thiazolylalanine derivatives. By integrating a key amino acid moiety, these compounds offer a unique entry point into bacterial metabolic and structural pathways, presenting a compelling avenue for the development of next-generation antimicrobial agents. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals dedicated to navigating this promising frontier.

The Thiazole Core: A Foundation of Antimicrobial Potential

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of many pharmacologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions allow it to bind to a wide array of biological targets.

Established Mechanisms of Action for Thiazole-Based Antimicrobials

Thiazole derivatives exert their antimicrobial effects through diverse mechanisms, a testament to their chemical versatility. Understanding these established pathways provides a crucial framework for the rational design of novel this compound-based agents. Key bacterial targets include:

-

Cell Wall Synthesis: Some thiazole compounds inhibit enzymes crucial for the synthesis of peptidoglycan, the primary component of the bacterial cell wall. For instance, molecular docking studies have suggested that certain thiazole derivatives can inhibit the E. coli MurB enzyme, which is involved in the early stages of peptidoglycan biosynthesis[1][2].

-

Fatty Acid Synthesis (FAS-II Pathway): The bacterial fatty acid synthesis pathway (FAS-II) is a validated target for novel antibiotics. Specific thiazole derivatives have been shown to inhibit β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme that initiates this pathway[3]. Inhibition of FabH disrupts the production of essential fatty acids, leading to bacterial cell death.

-

DNA and Protein Synthesis: Thiazole derivatives have been found to interfere with nucleic acid and protein synthesis. Some compounds exhibit inhibitory activity against DNA gyrase, an enzyme essential for bacterial DNA replication[3]. Others can disrupt the function of FtsZ, a protein that forms the Z-ring at the site of cell division, thereby blocking bacterial cytokinesis[3][4][5].

-

Metabolic Pathways: Sulfathiazole, an early sulfa drug, acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme involved in folic acid synthesis. This starves the bacteria of an essential nutrient required for growth and replication[3][4][5].

The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic regions, facilitates their insertion into bacterial cell membranes. This can lead to membrane depolarization, leakage of cytoplasmic contents, and ultimately, cell death[6].

This compound: A Chiral Building Block for Novel Antibiotics

This compound, specifically β-(2-Thiazolyl)-DL-alanine, is an amino acid derivative that incorporates the thiazole ring into a chiral alanine scaffold. This unique structure serves as a versatile building block in medicinal chemistry, particularly in the synthesis of novel peptides and peptide-mimetics[7]. Its potential as a core for antimicrobial agents lies in its ability to combine the proven bioactivity of the thiazole moiety with the specific recognition properties of an amino acid.

Synthesis of the this compound Scaffold

The synthesis of this compound and its derivatives can be approached through several established synthetic routes for thiazoles, most notably the Hantzsch thiazole synthesis. This method involves the cyclocondensation of an α-haloketone or α-haloaldehyde with a thioamide.

Below is a generalized workflow for the synthesis of a protected this compound derivative, a crucial first step for its incorporation into larger molecules.

Caption: Generalized workflow for the synthesis of a protected this compound derivative.

Designing this compound-Based Antimicrobials: A Structure-Activity Relationship (SAR) Perspective

While specific SAR data for antimicrobial this compound derivatives is emerging, we can extrapolate from the broader class of thiazole compounds to guide rational drug design. The alanine moiety provides three key points for chemical modification: the amino group, the carboxylic acid, and the thiazole ring itself.

Key Modification Points and Their Potential Impact

-

Substitution on the Thiazole Ring (Positions 4 and 5):

-

Rationale: Modifications at these positions can significantly impact lipophilicity, steric bulk, and electronic properties, which in turn affect target binding and cell penetration.

-

Insights from Thiazole SAR: Studies on various thiazole derivatives have shown that introducing aryl or heteroaryl groups at these positions can enhance antimicrobial activity. For instance, the presence of a 4-chlorophenyl or 4-fluorophenyl group at the 2-position of a thiazole ring has been associated with good antifungal activity[8]. The substitution pattern on these aromatic rings is also crucial; para-substitution is often favored over meta-substitution for overall activity[9].

-

-

Derivatization of the Amino Group:

-

Rationale: The amino group can be acylated or coupled with other molecules to create hybrid compounds. This is a common strategy to enhance target engagement or improve pharmacokinetic properties.

-

Insights from Thiazole SAR: The formation of amide or hydrazone linkages at an amino functional group on the thiazole scaffold has been a successful strategy in developing potent antimicrobial agents[10]. This suggests that coupling the amino group of this compound with various carboxylic acids or aldehydes could yield active compounds.

-

-

Modification of the Carboxylic Acid:

-

Rationale: The carboxylic acid can be converted to esters, amides, or coupled with other amino acids to form dipeptides or larger peptide-like structures. This approach can influence solubility, cell permeability, and susceptibility to efflux pumps.

-

Insights from Peptide Drug Design: In Gram-negative bacteria, peptide-based drugs can hijack peptide transporters to gain entry into the cell. Derivatizing the carboxylic acid of this compound to form di- or tripeptides could be a promising strategy to overcome the outer membrane barrier[11].

-

The following table summarizes potential SAR-driven modifications for this compound derivatives.

| Modification Site | Proposed Modification | Rationale / Expected Outcome | Supporting Evidence from Thiazole SAR |

| Thiazole Ring | Introduction of substituted phenyl groups (e.g., halo-, methoxy-) | Enhance lipophilicity and target interaction. | Para-substituted phenyl rings often enhance activity[9]. |

| Fusing with other heterocyclic rings | Create novel hybrid molecules with potentially new mechanisms of action. | Thiazole-coumarin and thiazole-triazole hybrids show significant activity[8]. | |

| Amino Group | Acylation with various aromatic/heterocyclic carboxylic acids | Modulate target binding and physicochemical properties. | Thiazolylhydrazone derivatives show potent bioactivity[10]. |

| Formation of Schiff bases | Introduce conformational rigidity and additional interaction points. | Thiazole Schiff bases are effective antibacterial agents[12]. | |

| Carboxylic Acid | Esterification | Increase lipophilicity and potential for prodrug strategy. | General principle in drug design to improve permeability. |

| Amidation / Peptide coupling | Improve metabolic stability and potential for active transport into cells. | Alanine-containing peptides can be transported into bacteria[11]. |

Experimental Protocols for Evaluation

A robust and reproducible experimental workflow is critical for the successful identification and validation of novel antimicrobial agents.

Protocol: Synthesis of a Representative N-Benzoyl-Thiazolylalanine Methyl Ester

This protocol outlines a representative synthesis to illustrate the derivatization of the this compound core.

Materials:

-

β-(2-Thiazolyl)-DL-alanine

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Triethylamine (TEA)

-

Benzoyl chloride

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Esterification of the Carboxylic Acid:

-

Suspend β-(2-Thiazolyl)-DL-alanine (1.0 eq) in anhydrous methanol.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise while stirring.

-

Remove the ice bath and stir the reaction at room temperature for 4-6 hours until the reaction is complete (monitor by TLC).

-

Remove the solvent under reduced pressure to obtain the crude methyl ester hydrochloride salt.

-

-

Acylation of the Amino Group:

-

Dissolve the crude methyl ester hydrochloride salt in anhydrous DCM.

-

Cool the solution to 0°C.

-

Add triethylamine (2.5 eq) to neutralize the hydrochloride salt and act as a base.

-

Slowly add benzoyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours (monitor by TLC).

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Separate the organic layer. Wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 20-50% ethyl acetate in hexanes) to yield the pure N-benzoyl-thiazolylalanine methyl ester.

-

Self-Validation: The identity and purity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Sterile 96-well microtiter plates.

-

Positive control antibiotic (e.g., Ciprofloxacin).

-

Negative control (broth only) and vehicle control (broth + solvent).

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into CAMHB.

-

Incubate at 37°C until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

-

Preparation of Microtiter Plates:

-

Add 50 µL of CAMHB to all wells of a 96-well plate.

-

In the first column, add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the 50 µL of broth, creating a 1:1 dilution.

-

Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard the final 50 µL from the 10th column. This creates a concentration gradient.

-

Columns 11 and 12 will serve as controls (e.g., positive control antibiotic, vehicle control, sterility control).

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control well, which receives 50 µL of sterile broth). The final volume in each well is 100 µL.

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Reading the Results:

-

The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

-

Observe the wells for turbidity. The first clear well in the dilution series corresponds to the MIC value.

-

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Future Directions and Conclusion

The development of this compound derivatives as antimicrobial agents is a field ripe with opportunity. While the broader thiazole class has established its credentials, the specific incorporation of the alanine moiety offers a nuanced and powerful approach to antibiotic design. The chirality and functional handles of the alanine backbone provide a rich canvas for chemical exploration, allowing for the creation of peptide-mimetic structures that can potentially evade existing resistance mechanisms and exploit bacterial uptake pathways.

Future research should focus on:

-

Systematic SAR Studies: Synthesizing and screening libraries of this compound derivatives with diverse substitutions to build a comprehensive understanding of the structural requirements for potent activity.

-

Mechanism of Action Elucidation: Moving beyond MIC values to understand how these molecules work. This includes enzymatic assays against known targets (FabH, DNA gyrase, etc.) and studies on membrane integrity.

-

Exploiting Peptide Transporters: Designing this compound-based di- and tri-peptides to target Gram-negative pathogens specifically.

By leveraging the foundational knowledge of thiazole chemistry and applying principles of rational drug design, the scientific community is well-positioned to unlock the potential of this compound derivatives. This technical guide provides the strategic framework and validated protocols to empower researchers in this critical endeavor, paving the way for a new generation of therapeutics in the fight against antimicrobial resistance.

References

- 1. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jchemrev.com [jchemrev.com]

- 4. researchgate.net [researchgate.net]

- 5. jchemrev.com [jchemrev.com]

- 6. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Synthesis and antimicrobial evaluation of new thiazolyl-1,2,3-triazolyl-alcohol derivatives | Semantic Scholar [semanticscholar.org]

- 9. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chloroalanyl antibiotic peptides: antagonism of their antimicrobial effects by L-alanine and L-alanyl peptides in gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

anticancer potential of synthetic thiazole derivatives

An In-depth Technical Guide to the Anticancer Potential of Synthetic Thiazole Derivatives

Authored by a Senior Application Scientist

The global burden of cancer necessitates a relentless pursuit of novel, effective, and safer therapeutic agents.[1][2] Traditional chemotherapies, while impactful, are often hampered by issues of toxicity, lack of selectivity, and the emergence of drug resistance.[3][4] In this context, heterocyclic compounds have become a cornerstone of modern medicinal chemistry, offering a rich scaffold for the development of targeted therapies. Among these, the 1,3-thiazole moiety—a five-membered aromatic ring containing sulfur and nitrogen—has distinguished itself as a "privileged scaffold." Its unique physicochemical properties and versatile synthetic accessibility have made it a focal point in the design of next-generation anticancer agents.[5][6]

This guide serves as a technical deep-dive for researchers, medicinal chemists, and drug development professionals. It moves beyond a mere survey of the field to provide a synthesized understanding of the causality behind experimental design, the intricacies of key evaluation protocols, and the mechanistic basis for the anticancer activity of synthetic thiazole derivatives. We will explore synthetic strategies, delve into the primary mechanisms of action, analyze structure-activity relationships, and present a validated workflow for preclinical evaluation. The objective is to equip the reader with both the foundational knowledge and the practical insights required to innovate in this promising area of oncology research.

The Thiazole Scaffold: A Cornerstone of Anticancer Drug Design

The thiazole ring is not merely a passive linker; its structural and electronic features are integral to its biological activity. The presence of both a sulfur and a nitrogen atom creates a unique electronic environment, enabling the ring to act as a hydrogen bond acceptor and participate in various non-covalent interactions with biological targets.[1] This versatility has been validated by the successful clinical application of several thiazole-containing anticancer drugs, including the kinase inhibitor Dasatinib and the microtubule stabilizer Ixabepilone , demonstrating the scaffold's therapeutic viability.[1][2]

The thiazole core's value is further enhanced by its synthetic tractability. Its derivatives can be readily synthesized and modified, allowing for systematic exploration of the chemical space around the core to optimize potency, selectivity, and pharmacokinetic properties. This modularity is a critical advantage in modern drug discovery.

Core Synthetic Strategies: The Hantzsch Synthesis

While various methods exist for synthesizing thiazole derivatives, the Hantzsch thiazole synthesis remains a predominant and highly versatile strategy.[7][8] Its enduring popularity stems from the use of readily available starting materials—α-haloketones and thioamides—and its tolerance for a wide range of functional groups. This allows for the controlled introduction of diversity at key positions of the thiazole ring, which is fundamental for structure-activity relationship (SAR) studies.

The general mechanism involves the reaction of an α-haloketone with a thioamide. The initial step is the formation of an intermediate by nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the ketone, followed by cyclization and dehydration to yield the final thiazole product.

Generalized Hantzsch Thiazole Synthesis Workflow

Caption: Generalized workflow for the Hantzsch thiazole synthesis.

Mechanisms of Anticancer Action

Synthetic thiazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting pathways that are fundamental to cancer cell survival and proliferation.[3][8] This multi-targeting capability is a significant advantage, potentially overcoming resistance mechanisms that plague single-target agents.

Disruption of Microtubule Dynamics

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle.[9] Their proper function is critical for cell division, making them a prime target for anticancer drugs. Several thiazole derivatives have been shown to inhibit tubulin polymerization, disrupting the dynamic equilibrium of the microtubule system.[9] This leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[6][9]

One notable example is a series of thiazole-naphthalene derivatives, where compound 5b was found to be a potent inhibitor of tubulin polymerization with an IC50 value of 3.3 µM, significantly more active than the standard drug colchicine in the same assay.[9]

Caption: Inhibition of tubulin polymerization by thiazole derivatives.

Kinase Signaling Pathway Inhibition

Protein kinases are crucial regulators of cell signaling, and their aberrant activation is a hallmark of many cancers. Thiazole derivatives have been successfully designed to target several key oncogenic kinases.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process by which tumors form new blood vessels to support their growth.[10] Thiazole derivatives have been synthesized that act as potent VEGFR-2 inhibitors. For instance, compound 4c in one study showed a VEGFR-2 inhibitory IC50 of 0.15 µM.[11] By blocking this pathway, these compounds can effectively starve the tumor of its blood supply.

-

PI3K/Akt/mTOR Pathway Inhibition: This pathway is a central regulator of cell growth, proliferation, and survival, and it is hyperactivated in a wide range of cancers.[3] Thiazole derivatives have been developed as potent inhibitors of this pathway, often targeting PI3K or mTOR kinases directly.[2][12] This inhibition cuts off a critical survival signal for cancer cells, leading to apoptosis.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Induction of Apoptosis

Ultimately, the goal of many anticancer therapies is to induce apoptosis in malignant cells. Thiazole derivatives can trigger this process through the intrinsic (mitochondrial) pathway. This is often a downstream consequence of other mechanisms, such as cell cycle arrest or kinase inhibition.[13] Mechanistic studies have shown that certain derivatives can decrease the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, the executioners of apoptosis.[10][13]

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the thiazole scaffold has yielded crucial insights into the structural requirements for potent anticancer activity. The ability to easily substitute at the C2, C4, and C5 positions via methods like the Hantzsch synthesis is key to these investigations.

| Position | Substitution Type | Impact on Anticancer Activity | Representative Example |

| C2-Position | Amino group (-NH2) | Often crucial for activity, provides a key hydrogen bonding site. Acylation can decrease activity.[9] | A free amine group was found to be optimal in a series of thiazole-naphthalene tubulin inhibitors.[9] |

| C4-Position | Substituted Phenyl Ring | The nature and position of substituents are critical. Electron-donating groups (e.g., -OCH3, -OC2H5) or halogens (e.g., -Cl) can enhance potency.[8][9] | A 4-ethoxyphenyl group at this position resulted in the most active compound in one series.[9] |

| C5-Position | Varied Substituents | Can be modified to modulate solubility and interact with different pockets of the target protein. | Often part of the α-haloketone precursor in Hantzsch synthesis, allowing for diverse inputs.[7] |

Table 1: Summary of Key Structure-Activity Relationships for Anticancer Thiazole Derivatives.

Preclinical Evaluation: A Validated Experimental Workflow

The translation of a promising synthetic compound into a potential drug candidate requires a rigorous and systematic preclinical evaluation. The following protocols represent a self-validating system, incorporating necessary controls to ensure data integrity and reproducibility.

In Vitro Cytotoxicity Screening: The MTT Assay

The first step is to assess the general cytotoxicity of the synthesized derivatives against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for this purpose. It measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiazole derivatives in the appropriate cell culture medium. The final concentrations should typically range from 0.01 µM to 100 µM.

-

Controls (Critical for Validation):

-

Untreated Control: Cells treated with medium only.

-

Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., 0.1% DMSO). This ensures the solvent itself is not causing toxicity.

-

Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin or Cisplatin). This validates the assay's sensitivity.

-

-

Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the compounds or controls. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mechanism of Action Elucidation

Once active compounds are identified, the next step is to investigate their mechanism of action.

Protocol: Cell Cycle Analysis by Flow Cytometry

-

Treatment: Treat cancer cells with the thiazole derivative at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cells in 500 µL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content. RNase A removes RNA to prevent non-specific staining.

-

Analysis: Analyze the samples using a flow cytometer. The resulting DNA content histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase (e.g., G2/M) indicates cell cycle arrest.[11]

Comprehensive Evaluation Workflow Diagram

Caption: A typical experimental workflow for anticancer drug discovery.

Challenges and Future Perspectives

Despite the immense potential, the development of thiazole derivatives is not without challenges. Issues of poor solubility, metabolic instability, and off-target toxicity must be addressed through careful medicinal chemistry optimization. The rise of drug resistance also necessitates the development of novel derivatives that can circumvent these mechanisms, perhaps by targeting multiple pathways simultaneously.[4]

The future of this field lies in the integration of computational chemistry for more rational, target-based design and the exploration of novel biological targets.[14] Developing thiazole-based compounds with high selectivity for cancer cells over normal cells remains a key goal, promising therapies with wider therapeutic windows and fewer side effects for patients.[8]

Conclusion

Synthetic thiazole derivatives represent a vibrant and highly promising field in the quest for novel anticancer therapeutics. Their proven clinical relevance, synthetic versatility, and ability to modulate a wide range of oncogenic pathways underscore their importance.[1][3] Through a systematic approach that combines rational synthesis, rigorous in vitro evaluation, and in-depth mechanistic studies, the full potential of this privileged scaffold can be unlocked. This guide has outlined the core principles and methodologies to empower researchers to contribute effectively to this critical area of drug discovery, with the ultimate aim of developing safer and more effective treatments for cancer.

References

- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]